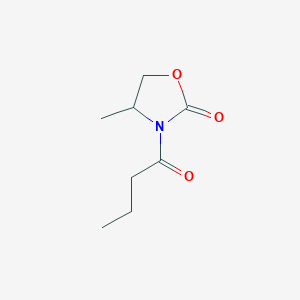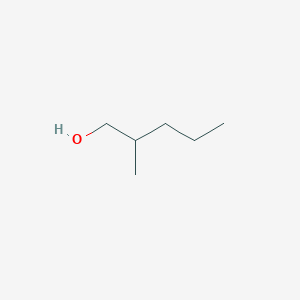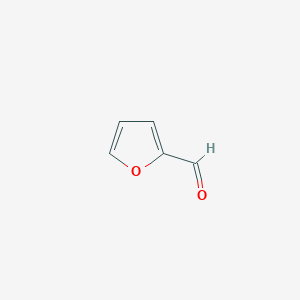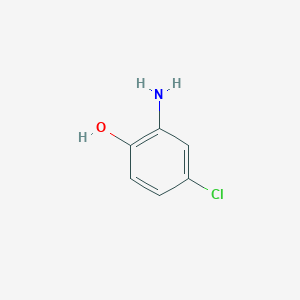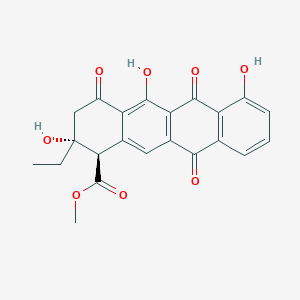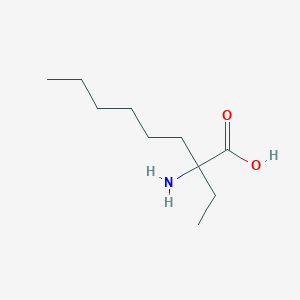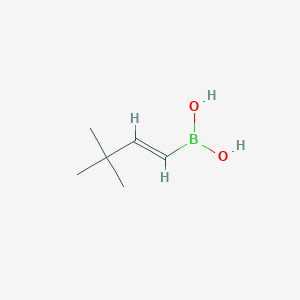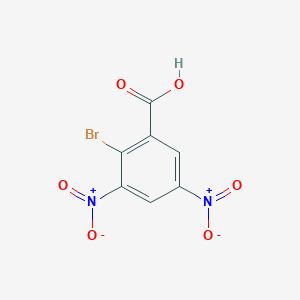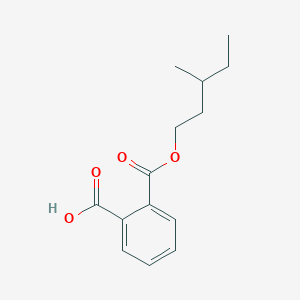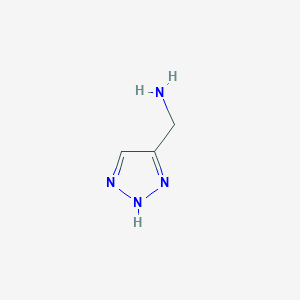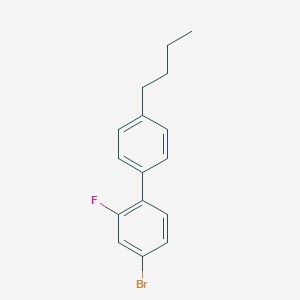
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene
概述
描述
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene, also known as BBF, is a chemical compound that belongs to the family of halogenated aromatic compounds. It is a potent and selective ligand for the dopamine D3 receptor, which is involved in various physiological and pathological processes. In recent years, BBF has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopaminergic pathways. It is involved in the regulation of reward, motivation, and movement. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene binds to the dopamine D3 receptor with high affinity and inhibits its activation by endogenous dopamine. This results in a decrease in dopamine signaling in the mesolimbic and mesocortical pathways, which are implicated in addiction, Parkinson's disease, and schizophrenia.
生化和生理效应
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potent and selective binding to the dopamine D3 receptor. It has been demonstrated to inhibit the activity of the dopamine D3 receptor in a dose-dependent manner. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been shown to have a long half-life in vivo, which makes it an attractive candidate for therapeutic applications. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have minimal off-target effects on other dopamine receptor subtypes, which is important for the development of selective drugs targeting the dopamine D3 receptor.
实验室实验的优点和局限性
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has several advantages for lab experiments. It is a potent and selective ligand for the dopamine D3 receptor, which makes it a valuable tool compound for the study of dopamine signaling pathways. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been shown to have a long half-life in vivo, which allows for prolonged experiments. However, 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to work with in aqueous solutions. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene is also a relatively new compound, and there is still much to be learned about its pharmacological properties.
未来方向
There are several future directions for the study of 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene. One area of interest is the development of new drugs targeting the dopamine D3 receptor for the treatment of drug addiction, Parkinson's disease, and schizophrenia. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potential therapeutic applications in these areas, and further research is needed to optimize its pharmacological properties. Another area of interest is the study of the role of the dopamine D3 receptor in other physiological and pathological processes, such as cognition and mood disorders. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene can be used as a tool compound for these studies. Finally, there is a need for the development of new imaging techniques to visualize the dopamine D3 receptor in vivo, which would allow for the study of its distribution and function in the brain.
科学研究应用
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been extensively studied in the field of neuroscience due to its high affinity and selectivity for the dopamine D3 receptor. The dopamine D3 receptor is involved in various physiological and pathological processes, including reward, addiction, and movement disorders. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potential therapeutic applications in the treatment of drug addiction, Parkinson's disease, and schizophrenia. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been studied as a tool compound for the development of new drugs targeting the dopamine D3 receptor.
属性
CAS 编号 |
116831-34-6 |
|---|---|
产品名称 |
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene |
分子式 |
C16H16BrF |
分子量 |
307.2 g/mol |
IUPAC 名称 |
4-bromo-1-(4-butylphenyl)-2-fluorobenzene |
InChI |
InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)15-10-9-14(17)11-16(15)18/h5-11H,2-4H2,1H3 |
InChI 键 |
LDQABRHKJNCPFO-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
规范 SMILES |
CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details
















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

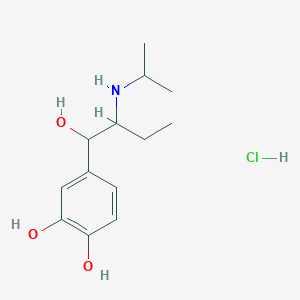
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)


